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For Immediate Release

COPENHAGEN, Denmark — This technical guide provides an in-depth analysis of the signaling
pathway of Dapiglutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon-like
peptide-2 (GLP-2) receptor agonist developed by Zealand Pharma.[1][2] This document is
intended for researchers, scientists, and drug development professionals interested in the
molecular mechanisms of this first-in-class peptide therapeutic.[2]

Dapiglutide is an investigational long-acting agonist designed for once-weekly subcutaneous
administration for the potential treatment of obesity and its associated comorbidities.[2][3]
Notably, development of Dapiglutide has been paused by Zealand Pharma due to the
competitive landscape of the obesity drug market.[4][5]

Core Mechanism of Action: Dual Receptor Agonism

Dapiglutide exerts its therapeutic effects by simultaneously activating two distinct G protein-
coupled receptors (GPCRSs): the GLP-1 receptor (GLP-1R) and the GLP-2 receptor (GLP-2R).
[1][2] This dual agonism is designed to leverage the established weight-loss effects of GLP-1R
activation with the potential of GLP-2R activation to address obesity-related low-grade
inflammation by improving intestinal barrier function.[1][2]

GLP-1 Receptor Signaling: Biased Agonism

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15571176?utm_src=pdf-interest
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-247-PathHunter-Beta-Arrestin-GPCR-Cell-Line_REV7.pdf
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-247-PathHunter-Beta-Arrestin-GPCR-Cell-Line_REV7.pdf
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-247-PathHunter-Beta-Arrestin-GPCR-Cell-Line_REV7.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radiolabeling_of_GLP_1R_Agonist_12_for_Binding_Studies.pdf
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.cosmobio.co.jp/product/backing/pdf/DRx_UM_PHeXpress_beta-arrestin.pdf
https://www.mdpi.com/2076-2607/10/10/2061
https://www.benchchem.com/product/b15571176?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-247-PathHunter-Beta-Arrestin-GPCR-Cell-Line_REV7.pdf
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-247-PathHunter-Beta-Arrestin-GPCR-Cell-Line_REV7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

At the GLP-1 receptor, Dapiglutide exhibits a biased and prolonged signaling profile. It
stimulates the canonical Gas-protein coupled pathway, leading to a sustained increase in
intracellular cyclic adenosine monophosphate (CAMP).[6] This prolonged cAMP response is a
key feature of Dapiglutide's action at the GLP-1R.

In contrast to its potent activation of the Gas-cAMP pathway, Dapiglutide shows blunted
recruitment of -arrestin-2 and subsequent receptor internalization.[6] This biased agonism,
favoring the G-protein signaling cascade over the 3-arrestin pathway, is a significant aspect of
its molecular pharmacology.
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Dapiglutide's biased agonism at the GLP-1 receptor.

GLP-2 Receptor Signaling

Activation of the GLP-2R by Dapiglutide is intended to improve intestinal barrier function,
thereby reducing the low-grade inflammation associated with obesity.[1][2] The GLP-2R is also
a GPCR that primarily signals through the Gas-adenylyl cyclase-cAMP pathway. Downstream
effects of GLP-2R activation in the intestine include stimulation of intestinal growth, increased
villus height, crypt cell proliferation, and decreased enterocyte apoptosis.
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Dapiglutide signaling at the GLP-2 receptor.

Quantitative Data from Clinical Trials

Dapiglutide has been evaluated in Phase 1b clinical trials, demonstrating significant weight
loss in participants. The following tables summarize the key quantitative outcomes from these
studies.

Table 1: Phase 1b Clinical Trial (Part 1) - 13 Weeks

Parameter Dapiglutide Placebo
Treatment Duration 13 weeks 13 weeks
Mean Weight Loss Up to 6.2% -
Placebo-Adjusted Weight ) ]
. Up to 8.3% 2.1% mean weight gain
Reduction
Participants 54 (~85% male) -
Median Baseline BMI 30 kg/m 2 -

Data from a dose titration trial without lifestyle modifications.[2]

Table 2: Phase 1b Clinical Trial (Part 2) - 28 Weeks
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Parameter Dapiglutide Placebo

Treatment Duration 28 weeks 28 weeks

Mean Weight Loss from

) 11.6% 0.2%
Baseline
Participants 30 (~93% male)
Median Baseline BMI 28.8 kg/m 2

Data from a dose escalation trial up to 26 mg without lifestyle modifications.[2][3]

Experimental Protocols

The characterization of Dapiglutide's signaling profile involves several key in vitro assays.
Below are detailed methodologies for these experiments.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cAMP upon GPCR activation.
e Cell Line: HEK293 cells stably expressing the human GLP-1R.
o Materials:

o HEK293-hGLP-1R cells

DMEM with 10% FBS and selection antibiotics

o

[¢]

Assay buffer (HBSS with 20 mM HEPES and 0.1% BSA)

Dapiglutide and reference agonist (e.g., GLP-1 (7-36))

[¢]

HTRF-based cAMP detection kit

[e]

o

White, opaque 96-well microplates

e Procedure:
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o Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density
of 5,000-10,000 cells per well in 100 pL of culture medium. Incubate overnight at 37°C in a
humidified 5% CO2 incubator.

o Compound Preparation: Prepare serial dilutions of Dapiglutide and the reference agonist
in assay buffer.

o Assay Initiation:
» Carefully remove the culture medium from the wells.
» Add 50 pL of assay buffer containing a phosphodiesterase inhibitor to each well.
» Add 50 pL of the prepared compound dilutions to the respective wells.

o Incubation: Incubate the plate at 37°C for 30 minutes.

o CAMP Detection:

» Add the HTRF detection reagents (CAMP-d2 and anti-cAMP-cryptate) to each well
according to the manufacturer's protocol.

» Incubate for 60 minutes at room temperature, protected from light.
o Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

o Data Analysis: Calculate the HTRF ratio (665/620) and plot the response against the log
concentration of the agonist to determine EC50 and Emax values.

Protocol 2: B-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of 3-arrestin to the activated GPCR.

o Cell Line: PathHunter® cell line co-expressing a ProLink™-tagged GPCR (e.g., GLP-1R-PK)
and an Enzyme Acceptor-tagged B-arrestin (EA-B-arrestin).

o Materials:

o PathHunter® GPCR-B-arrestin cells
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[e]

AssayComplete™ Cell Plating Reagent

(¢]

Dapiglutide and reference agonist

[¢]

PathHunter® Detection Reagents

[¢]

White, opaque 384-well microplates

e Procedure:

[¢]

Cell Plating: Plate PathHunter® cells in 20 pL of AssayComplete™ Cell Plating Reagent
into a 384-well plate.

o Compound Addition: Add 5 pL of serially diluted Dapiglutide or reference agonist to the
wells.

o Incubation: Incubate for 90 minutes at 37°C.

o Detection:
» Prepare a working solution of PathHunter® Detection Reagents.
» Add 12.5 pL of the detection reagent working solution to each well.
» Incubate for 60 minutes at room temperature.

o Data Acquisition: Read the chemiluminescent signal on a standard luminescence plate
reader.

o Data Analysis: Plot the luminescence signal against the log concentration of the agonist to
determine EC50 and Emax values.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity of Dapiglutide to the GLP-1R.
e Materials:

o CHO cells stably expressing the human GLP-1R (CHO-hGLP-1R)
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o Membrane preparation buffer (e.g., 50 mM Tris-HCI, pH 7.4)
o Radioligand (e.g., *#°I-GLP-1)

o Unlabeled Dapiglutide and reference ligands

o Binding buffer

o Glass fiber filters

o Scintillation counter

Procedure:

o Membrane Preparation: Prepare cell membranes from CHO-hGLP-1R cells by
homogenization and centrifugation.

o Competitive Binding Assay:

» |n a 96-well plate, combine a fixed concentration of radioligand, cell membranes, and
varying concentrations of unlabeled Dapiglutide or reference ligand in binding buffer.

» Incubate to allow binding to reach equilibrium.

o Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound
and free radioligand.

o Washing: Wash the filters with ice-cold buffer to remove non-specifically bound
radioligand.

o Radioactivity Measurement: Measure the radioactivity retained on the filters using a
scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the log concentration of the
competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff
equation.
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Experimental Workflow for GPCR Biased Agonism Characterization

Start: Characterize Novel Ligand (Dapiglutide)

Radioligand Binding Assay CAMP Accumulation Assay B-Arrestin Recruitment Assay
(Determine Affinity - Ki) (Measure G-protein pathway activation - EC50, Emax) (Measure B-arrestin pathway activation - EC50, Emax)

Data Analysis and Bias Quantification

Conclusion: Determine Signaling Bias

Click to download full resolution via product page
Workflow for characterizing GPCR biased agonism.

Conclusion

Dapiglutide represents an innovative approach to obesity treatment by targeting both the GLP-
1 and GLP-2 receptors. Its unique biased signaling profile at the GLP-1R, characterized by
prolonged cAMP signaling and blunted B-arrestin recruitment, distinguishes it from other
incretin-based therapies. The experimental protocols detailed in this guide provide a framework
for the further investigation of Dapiglutide and other dual agonists in the field of metabolic

disease research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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